An In-depth Technical Guide to (R,R,S,S)-Orlistat: Structure, Properties, and Biological Significance
An In-depth Technical Guide to (R,R,S,S)-Orlistat: Structure, Properties, and Biological Significance
Introduction: The Critical Role of Stereochemistry in Orlistat's Function
Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity.[1] Its mechanism of action lies in the covalent modification of the active site serine residues of these enzymes, thereby preventing the hydrolysis of dietary triglycerides and reducing fat absorption. The therapeutic efficacy of Orlistat is, however, critically dependent on its specific stereochemical configuration. The commercially available drug, known as Tetrahydrolipstatin (THL), is the (S,S,R,S) diastereomer. This guide provides a detailed technical examination of a specific, non-therapeutic stereoisomer: (R,R,S,S)-Orlistat. By exploring its unique chemical structure, physicochemical properties, and comparative biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stereochemical nuances that govern Orlistat's pharmacological activity.
Chemical Structure and Nomenclature
(R,R,S,S)-Orlistat is one of the 16 possible stereoisomers of Orlistat. It is the enantiomer of the therapeutically active (S,S,R,S)-Orlistat. The systematic IUPAC name for (R,R,S,S)-Orlistat is [(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate.
The core structure features a β-lactone ring, which is the key pharmacophore responsible for the irreversible inhibition of lipases. The molecule possesses four chiral centers, leading to the existence of multiple stereoisomers. The specific spatial arrangement of the substituents at these chiral centers dictates the molecule's ability to interact with the active site of its target enzymes.
Caption: 2D representation of the chemical structure of (R,R,S,S)-Orlistat.
Physicochemical Properties
The physicochemical properties of (R,R,S,S)-Orlistat are largely similar to its other stereoisomers due to the identical molecular formula and connectivity. However, subtle differences in properties such as crystal packing and potentially solubility can arise from the different three-dimensional arrangement. The table below summarizes key computed physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₉H₅₃NO₅ | PubChem |
| Molecular Weight | 495.7 g/mol | PubChem |
| XLogP3 | 8.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 24 | PubChem |
| Exact Mass | 495.39237379 | PubChem |
| Monoisotopic Mass | 495.39237379 | PubChem |
| Topological Polar Surface Area | 81.7 Ų | PubChem |
| Heavy Atom Count | 35 | PubChem |
Mechanism of Action: The Role of the β-Lactone Ring
The pharmacological activity of Orlistat is attributed to its β-lactone moiety, which acts as a reactive electrophile. This strained four-membered ring is susceptible to nucleophilic attack by the serine residue within the active site of gastric and pancreatic lipases. This reaction results in the opening of the lactone ring and the formation of a stable, covalent acyl-enzyme intermediate, leading to the inactivation of the enzyme.[2] This mechanism is illustrated in the diagram below.
Caption: Mechanism of lipase inhibition by Orlistat stereoisomers.
Biological Activity: A Quantitative Comparison of Stereoisomers
The stereochemistry of Orlistat plays a pivotal role in its biological activity. A systematic study of Tetrahydrolipstatin (THL) and its stereoisomers has provided crucial insights into the structure-activity relationship (S-SAR). The inhibitory potency of these compounds against the hydrolysis of p-nitrophenyl butyrate by porcine pancreatic lipase is quantified by their half-maximal inhibitory concentration (IC₅₀).
The therapeutically active form, (S,S,R,S)-Orlistat (THL), is the most potent inhibitor with an IC₅₀ of 4.0 nM.[3][4] In stark contrast, its enantiomer, (R,R,S,S)-Orlistat, is significantly less active, exhibiting an IC₅₀ of 77 nM .[3][4] This demonstrates a clear stereochemical preference by the enzyme. While still possessing inhibitory activity, the near 20-fold decrease in potency underscores the importance of the specific spatial arrangement for optimal binding and inactivation of the lipase.
The table below presents the IC₅₀ values for THL and its seven trans-β-lactone stereoisomers, highlighting the modulating role of stereochemistry on inhibitory activity.
| Compound | Stereochemistry | Pancreatic Lipase IC₅₀ (nM) | Reference |
| Tetrahydrolipstatin (THL) | (S,S,R,S) | 4.0 | [2][3][4] |
| (R,R,S,S)-Orlistat (ent-THL) | (R,R,S,S) | 77 | [3][4] |
| Diastereomer 1 | (S,R,R,S) | 8.0 | [2] |
| Diastereomer 2 | (S,S,S,S) | 15 | [2] |
| Diastereomer 3 | (R,S,R,S) | 20 | [2] |
| Diastereomer 4 | (R,R,R,S) | 930 | [2] |
Note: The IC₅₀ values are from studies using porcine pancreatic lipase and are presented for direct comparison.
Stereospecific Synthesis and Analysis
The synthesis of Orlistat with high stereochemical purity is a significant challenge in medicinal chemistry. Various synthetic routes have been developed to selectively produce the desired (S,S,R,S) diastereomer, often employing chiral auxiliaries and stereoselective reactions. While the primary focus of synthetic efforts is on the active isomer, the synthesis of other stereoisomers, including (R,R,S,S)-Orlistat, is crucial for comprehensive structure-activity relationship studies. These syntheses often involve multi-step processes with careful control of stereocenters.
The analysis and separation of Orlistat stereoisomers are typically achieved using chiral high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are employed to differentiate between the enantiomers and diastereomers based on their differential interactions with the chiral selector of the CSP.
Experimental Protocol: Chiral HPLC for Diastereomer Separation (General Approach)
The following is a generalized protocol for the chiral separation of Orlistat stereoisomers. Specific conditions would require optimization based on the available chiral column and instrumentation.
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Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often a suitable starting point for the separation of non-polar, chiral compounds like Orlistat.
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Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is a critical parameter for optimizing the separation.
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Flow Rate: A flow rate in the range of 0.5 - 1.5 mL/min is generally appropriate.
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Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable for Orlistat.
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Sample Preparation: The sample containing the mixture of stereoisomers is dissolved in the mobile phase or a compatible solvent.
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Injection and Elution: The sample is injected onto the column, and the stereoisomers are separated based on their retention times.
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Data Analysis: The chromatogram is analyzed to determine the retention time and peak area for each separated stereoisomer.
Caption: Generalized workflow for the chiral separation of Orlistat stereoisomers.
Conclusion
This technical guide has provided an in-depth analysis of (R,R,S,S)-Orlistat, highlighting the paramount importance of stereochemistry in determining its biological activity. While possessing the same molecular formula and core structure as the potent anti-obesity drug Orlistat, the (R,R,S,S) enantiomer exhibits significantly reduced inhibitory activity against pancreatic lipase. This underscores the precise three-dimensional fit required for effective interaction with the enzyme's active site. The quantitative data presented, along with the discussion of its chemical properties, mechanism of action, and analytical considerations, offer valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of the structure-activity relationships of all stereoisomers is essential for the rational design of new and more effective therapeutic agents.
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